1-Amino-4-bromoanthraquinone
Overview
Description
1-Amino-4-bromoanthraquinone is a chemical compound belonging to the class of anthraquinones . These compounds play significant roles in both medicine and the textile industry. Bromaminic acid serves as an essential precursor for obtaining dyes and biologically active compounds by replacing the C4-bromo substituent with various (ar)alkylamino residues .
Synthesis Analysis
Scientific Research Applications
Synthesis and Dye Production
1-Amino-4-bromoanthraquinone, also known as bromoamine acid, is a significant intermediate in dye manufacturing. A study by Yang et al. (2006) explored the bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid, a major impurity in its synthesis. They developed a more efficient process for producing high-quality bromoamine acid, enhancing its utility in dye production (Yang et al., 2006). Additionally, Malik et al. (2015) reported the synthesis of bromaminic acid analogues, which serve as precursors for dyes and potentially for biologically active compounds (Malik et al., 2015).
Novel Dye Development
Research by Malik et al. (2016) focused on the synthesis of novel 1-amino-4-(ar)alkylaminoanthraquinone derivatives as new dyes. They utilized copper-catalyzed Ullmann condensation for this purpose, highlighting the versatility of 1-amino-4-bromoanthraquinone in developing a range of dye colors (Malik et al., 2016).
Environmental Applications
In environmental science, the degradation of 1-amino-4-bromoanthraquinone-2-sulfonic acid, a compound related to 1-amino-4-bromoanthraquinone, has been explored. Lu et al. (2019) isolated a novel strain capable of degrading anthraquinone compounds under aerobic conditions, offering potential applications in treating wastewater containing anthraquinone dye intermediates (Lu et al., 2019).
Biodegradation Research
Research into the biodegradation of 1-amino-4-bromoanthraquinone derivatives has also been conducted. Fan et al. (2009) studied the decolorization of 1-amino-4-bromoanthraquinone-2-sulfonic acid by a newly isolated bacterial strain. This research is significant for understanding how these compounds can be broken down in the environment (Fan et al., 2009).
Pharmaceutical Research
In the pharmaceutical field, the structural derivatives of 1-amino-4-bromoanthraquinone have been explored for their potential medicinal applications. Baqi et al. (2009) synthesized anthraquinone derivatives related to 1-amino-4-bromoanthraquinone, investigating their affinity for P2Y12 receptors. These findings are relevant for developing antithrombotic drugs (Baqi et al., 2009).
Analytical Applications
1-Amino-4-bromoanthraquinone derivatives have been used in analytical chemistry as well. Tan et al. (2005) utilized a derivative, 1-amino-4-allyloxyanthraquinone, as a fluorescent indicator in an optochemical sensor for ornidazole assay. This demonstrates the compound's utility in sensitive analytical procedures (Tan et al., 2005).
properties
IUPAC Name |
1-amino-4-bromoanthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrNO2/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVRIPGYHSRFFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347880 | |
Record name | 1-Amino-4-bromoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-bromoanthraquinone | |
CAS RN |
81-62-9 | |
Record name | 1-Amino-4-bromoanthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40347880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-4-bromoanthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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